

(R)-GNE-140 Target Selectivity Profile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-GNE-140

Cat. No.: B10789137

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target selectivity profile of **(R)-GNE-140**, a potent inhibitor of lactate dehydrogenase (LDH). The information is compiled from publicly available scientific literature and is intended to serve as a resource for researchers in oncology, metabolism, and drug discovery. This document details the quantitative biochemical and cellular activity of **(R)-GNE-140**, outlines the experimental protocols used for its characterization, and visualizes its mechanism of action and related signaling pathways.

Core Target Profile and Potency

(R)-GNE-140 is a highly potent and selective inhibitor of lactate dehydrogenase A (LDHA) and lactate dehydrogenase B (LDHB). It demonstrates significantly greater potency than its (S)-enantiomer.

Table 1: Primary Target Inhibition

Target	IC50 (nM)	Assay Type	Notes
LDHA	3	Cell-free	(R)-enantiomer is 18-fold more potent than the (S)-enantiomer.[1] [2]
LDHB	5	Cell-free	
LDHC	5	Cell-free	[1]

Selectivity Profile

(R)-GNE-140 exhibits high selectivity for its primary targets, LDHA and LDHB, with minimal activity against other dehydrogenases and a broad panel of kinases.

Table 2: Off-Target Selectivity

Target	IC50	Assay Type	Notes
Malate Dehydrogenase 1 (MDH1)	>10 μ M	Cell-free	Demonstrates high selectivity over MDH1.
Malate Dehydrogenase 2 (MDH2)	>10 μ M	Cell-free	Demonstrates high selectivity over MDH2.
301 Kinases	>1 μ M	Cell-free	Screened against a panel of 301 kinases, indicating low off-target activity in the kinome.

Cellular Activity Profile

In cellular assays, (R)-GNE-140 demonstrates on-target activity by reducing lactate production and inhibiting the proliferation of cancer cell lines that are dependent on glycolysis.

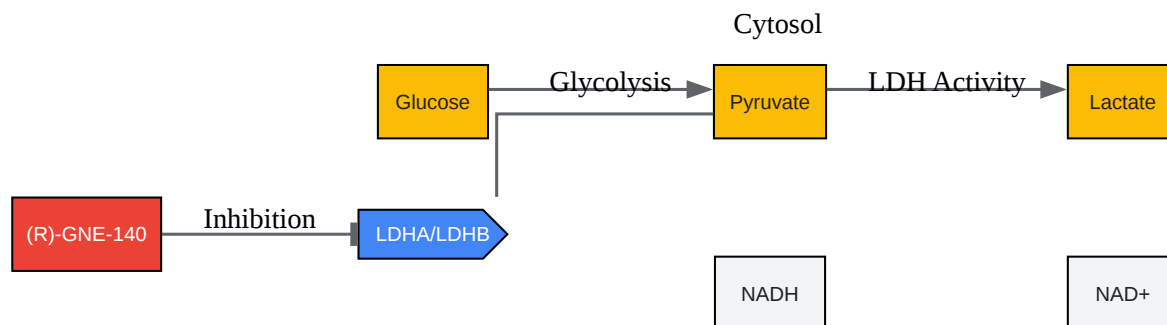
Table 3: Cellular Assay Data

Cell Line	Assay Type	IC50	Notes
MIA PaCa-2 (Pancreatic Cancer)	Lactate Production	670 nM	Demonstrates target engagement in a cellular context.
MIA PaCa-2 (Pancreatic Cancer)	Proliferation	430 nM	Highlights sensitivity in a glycolysis-dependent cell line.
KP-2 (Pancreatic Cancer)	Proliferation	430 nM	
IDH1-mutant Chondrosarcoma (Bone Cancer)	Proliferation	0.8 µM	Shows activity in specific genetic contexts. [1]
Panel of 347 Cancer Cell Lines	Proliferation	-	Inhibits proliferation in 37 out of 347 cell lines with a potency cutoff of 5 µM. [1] [2]

Mechanism of Action and Signaling Pathways

(R)-GNE-140 is an active site-targeting, competitive inhibitor of lactate dehydrogenase. By inhibiting the conversion of pyruvate to lactate, it disrupts the regeneration of NAD⁺ required for glycolysis, leading to a reduction in cellular lactate levels and an increase in pyruvate.

Glycolysis Inhibition Workflow

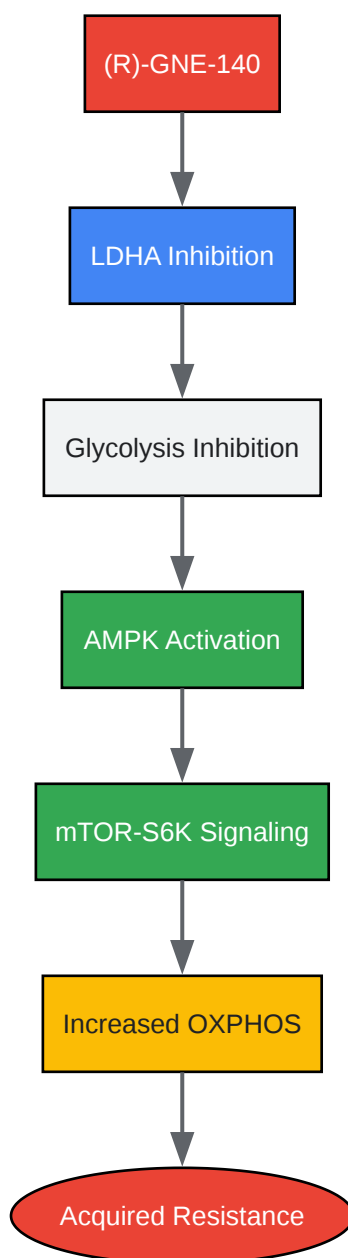


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Caption: Inhibition of LDHA/B by **(R)-GNE-140** blocks lactate production.

In certain cellular contexts, particularly in the development of acquired resistance, inhibition of LDHA by **(R)-GNE-140** can lead to the activation of compensatory signaling pathways that promote oxidative phosphorylation (OXPHOS).

Acquired Resistance Signaling Pathway



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Caption: Acquired resistance to **(R)-GNE-140** can be mediated by the AMPK-mTOR pathway.

[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize **(R)-GNE-140**.

Biochemical LDHA/LDHB Inhibition Assay

This assay quantifies the enzymatic activity of LDHA or LDHB in the presence of an inhibitor.

Workflow Diagram



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Caption: Workflow for the biochemical LDH inhibition assay.

Protocol:

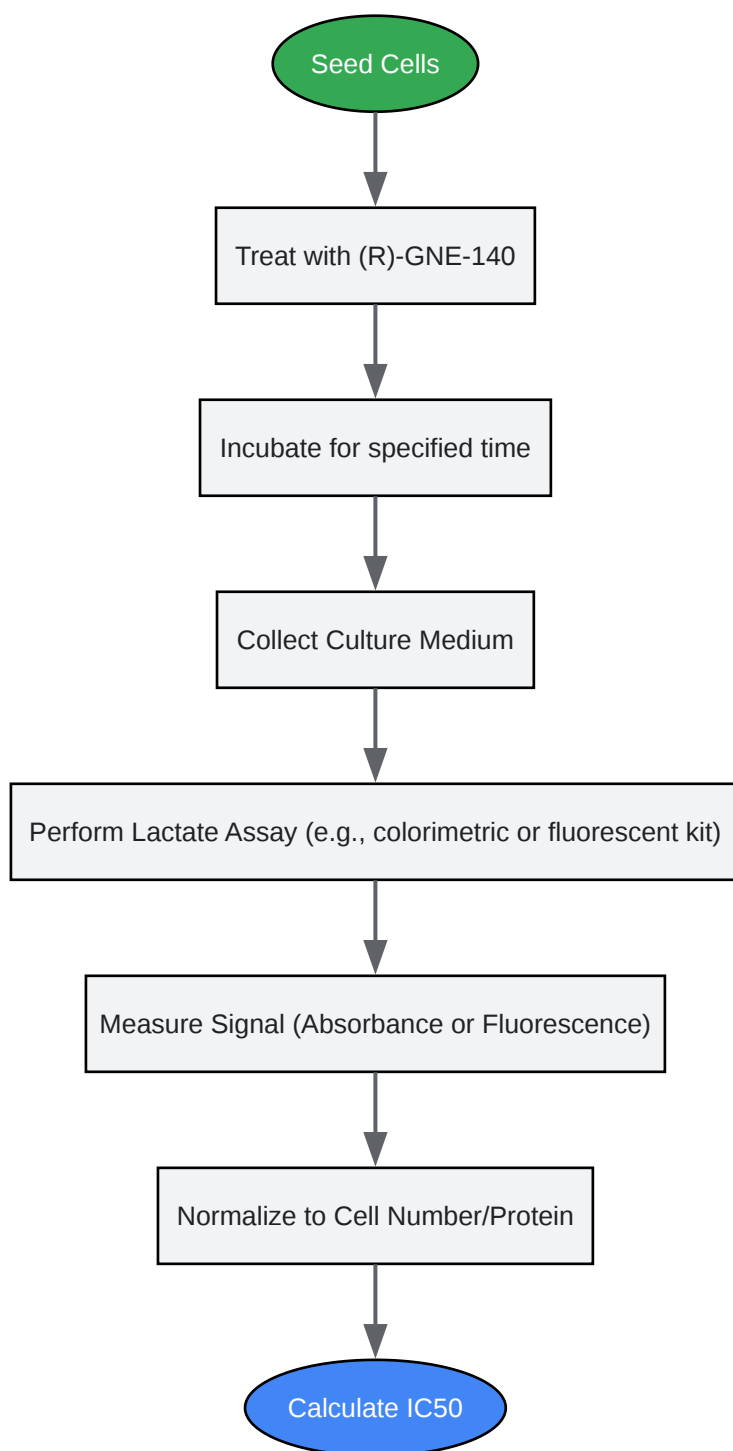
- Reagents:
 - Assay Buffer: 0.1 M potassium phosphate buffer, pH 7.5.
 - Recombinant human LDHA or LDHB enzyme.
 - NADH (β -Nicotinamide adenine dinucleotide, reduced form).
 - Sodium pyruvate.
 - **(R)-GNE-140** serially diluted in DMSO.
- Procedure:
 - In a 96-well plate, add assay buffer, LDHA or LDHB enzyme, and varying concentrations of **(R)-GNE-140**.
 - Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
 - Initiate the reaction by adding a mixture of NADH and sodium pyruvate.
 - Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD⁺.

- Calculate the rate of reaction for each inhibitor concentration.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cellular Lactate Production Assay

This assay measures the level of lactate secreted by cells into the culture medium following treatment with an inhibitor.

Workflow Diagram



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- To cite this document: BenchChem. [(R)-GNE-140 Target Selectivity Profile: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10789137#r-gne-140-target-selectivity-profile]

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